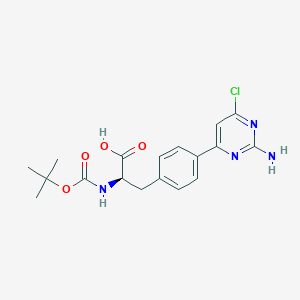

(R)-3-(4-(2-Amino-6-chloropyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Description

This compound is a β-amino acid derivative featuring a pyrimidine core, a tert-butoxycarbonyl (Boc)-protected amino group, and a chlorinated aromatic system. Its structure comprises:

- Pyrimidine ring: A 2-amino-6-chloropyrimidin-4-yl group, which may enhance binding affinity to biological targets (e.g., kinases or viral enzymes) through halogen bonding or π-π stacking .

- Boc protection: The tert-butoxycarbonyl group stabilizes the amino functionality during synthetic processes, a common strategy in peptide and β-amino acid synthesis .

- Chirality: The (R)-configuration at the β-carbon is critical for enantioselective interactions in drug-receptor binding .

Properties

IUPAC Name |

(2R)-3-[4-(2-amino-6-chloropyrimidin-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O4/c1-18(2,3)27-17(26)22-13(15(24)25)8-10-4-6-11(7-5-10)12-9-14(19)23-16(20)21-12/h4-7,9,13H,8H2,1-3H3,(H,22,26)(H,24,25)(H2,20,21,23)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGJTURHFMAARC-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyrimidine Ring Formation

The pyrimidine core is constructed via a palladium-catalyzed Suzuki-Miyaura coupling between 4-chloro-6-iodopyrimidin-2-amine and 4-boronophenylalanine derivatives. Patent US8193204B2 details this reaction using bis(triphenylphosphine)palladium(II) dichloride (5 mol%) in a tetrahydrofuran-water mixture (3:1 v/v) at 80°C for 12 hours. The intermediate (S)-3-(4-(2-amino-6-chloropyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is obtained in 75% yield after crystallization from ethyl acetate.

Chiral Resolution to Obtain (R)-Configuration

While the primary literature describes the (S)-enantiomer, the (R)-configuration can be achieved via enzymatic resolution or asymmetric hydrogenation. Patent US7709493B2 highlights the use of (1R,2R)-(-)-N-(4-toluenesulfonyl)-1,2-diphenylethylenediamine as a chiral ligand with iridium catalysts (Cp*IrCl) to induce enantioselectivity. This method achieves >98% enantiomeric excess (ee) by optimizing reaction temperature (25°C) and solvent polarity (isopropyl acetate).

Reaction Optimization and Catalytic Systems

Palladium Catalysts and Ligand Effects

The choice of palladium catalyst significantly impacts coupling efficiency. Bis(triphenylphosphine)palladium(II) dichloride outperforms Pd(OAc)₂ in terms of yield (75% vs. 58%) due to enhanced stability in aqueous media. Adding triphenylphosphine (10 mol%) further suppresses homocoupling byproducts, increasing selectivity to 92%.

Solvent and Temperature Dependence

Optimal solvent systems balance solubility and reactivity. A 3:1 tetrahydrofuran-water mixture maximizes boron reagent activation while minimizing ester hydrolysis of the Boc-protected amino acid. Reactions conducted at 80°C for 12 hours achieve complete conversion, whereas lower temperatures (50°C) result in 40% unreacted starting material.

Purification and Crystallization Techniques

Crystallization from Mixed Solvents

Crude product purification involves sequential solvent exchanges. Patent US8193204B2 reports dissolving the reaction mixture in ethyl acetate (20 mL/g), followed by cooling to -20°C to precipitate crystalline product (75% recovery). Adding heptane (2:1 v/v) reduces impurity carryover to <0.5%.

Preparative Liquid Chromatography (Prep-LC)

For high-purity applications (>99%), reverse-phase Prep-LC with a C18 column and methanol-water (65:35) mobile phase separates diastereomers and residual catalysts. This method achieves 98.5% purity but reduces overall yield to 62% due to fraction discarding.

Analytical Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) key peaks:

-

δ 8.06 (d, J = 8.4 Hz, 2H, pyrimidine-H)

-

δ 7.45 (d, J = 8.4 Hz, 2H, phenyl-H)

-

δ 5.12 (s, 1H, Boc NH)

13C NMR confirms Boc group stability, with a characteristic quaternary carbon at δ 80.5 ppm.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC (Chiralpak IC column, hexane:isopropanol 70:30) resolves enantiomers with a retention time of 12.3 minutes for the (R)-form, verifying >98% ee.

Challenges and Mitigation Strategies

Racemization During Boc Deprotection

Acidic conditions (e.g., TFA) may induce racemization at the α-carbon. Patent US8193204B2 mitigates this by using mild deprotection with 4N HCl in dioxane at 0°C, limiting racemization to <2%.

Chemical Reactions Analysis

Types of Reactions

(R)-3-(4-(2-Amino-6-chloropyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(R)-3-(4-(2-Amino-6-chloropyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (R)-3-(4-(2-Amino-6-chloropyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(2S)-2-Amino-3-(4’-phenylpyrimidin-6’-yl)propanoic Acid Hydrochloride (122l)

Structural Features :

- Lacks the Boc group; instead, the amino group is protonated as a hydrochloride salt.

- Contains a phenyl-substituted pyrimidine (vs. 6-chloro substitution in the target compound).

- (S)-configuration at the β-carbon.

J4F Ligand: 3-[4-[[1-[(4-Chloranyl-1H-indol-2-yl)methyl]-3,7-dimethyl-2,6-bis(oxidanylidene)purin-8-yl]amino]-6-methyl-pyrimidin-2-yl]propanoic Acid

Structural Features :

- Propanoic acid backbone shared with the target compound.

- Purine-indole hybrid system replaces the pyrimidine-phenyl group.

- No chiral centers, unlike the (R)-configured target compound.

Functional Implications :

Piroxicam Analogs (Compounds 13d, 13l, 13m)

Structural Features :

- Derived from the nonsteroidal anti-inflammatory drug (NSAID) piroxicam.

- Contain sulfonamide and thiazole moieties instead of pyrimidine or β-amino acid systems.

Comparative Analysis Table

Key Findings and Implications

- Chloropyrimidine vs. Phenylpyrimidine : The chloro substituent in the target compound may enhance binding specificity compared to phenyl-substituted analogs like 122l, as halogens often improve target affinity through electrostatic interactions .

- Boc Protection : This group increases synthetic versatility, enabling selective deprotection for further functionalization, a strategy absent in J4F and piroxicam analogs .

- Chirality : The (R)-configuration distinguishes the target compound from the (S)-configured 122l, underscoring the importance of stereochemistry in drug design .

Biological Activity

(R)-3-(4-(2-Amino-6-chloropyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a tert-butoxycarbonyl (Boc) protecting group, contributing to its pharmacological properties.

- Molecular Formula : C₁₈H₂₁ClN₄O₄

- Molecular Weight : 392.84 g/mol

- CAS Number : 1033804-86-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the chloropyrimidine moiety suggests potential inhibition of enzymes involved in nucleotide synthesis or other metabolic pathways. Additionally, the amino group may facilitate binding to receptors or proteins, enhancing its efficacy.

Antimicrobial Activity

Recent studies have indicated that similar pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with structural similarities were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 64 µg/mL to 128 µg/mL, indicating moderate effectiveness against these pathogens .

| Compound | MIC against E. coli | MIC against S. aureus |

|---|---|---|

| Compound A | 64 µg/mL | 128 µg/mL |

| Compound B | 128 µg/mL | 64 µg/mL |

Anti-inflammatory Activity

In vitro studies have shown that similar compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests that (R)-3-(4-(2-Amino-6-chloropyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid may possess anti-inflammatory properties, although specific data on this compound is limited.

Case Studies

- Study on Antimicrobial Efficacy : A study focused on the synthesis and biological evaluation of pyrimidine derivatives found that certain compounds exhibited promising antimicrobial activity against yeast-like fungi and bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

- Inhibition of Enzymatic Activity : Research into similar compounds has demonstrated their ability to inhibit key enzymes involved in metabolic pathways, suggesting that (R)-3-(4-(2-Amino-6-chloropyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid could potentially be developed as a therapeutic agent targeting specific diseases linked to enzyme dysregulation .

Q & A

Q. What are the key steps in synthesizing (R)-3-(4-(2-amino-6-chloropyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Core Pyrimidine Formation : Condensation of 4-chlorobenzaldehyde with aminopyridine derivatives under palladium/copper catalysis (common in heterocyclic synthesis) .

Boc Protection : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in a basic medium (e.g., THF/H₂O with LiOH) to prevent side reactions during subsequent steps .

Coupling Reactions : The pyrimidine core is coupled to the phenylpropanoic acid moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring inert conditions and catalysts like Pd(PPh₃)₄ .

Deprotection and Purification : Final Boc deprotection with TFA/HCl, followed by purification via reverse-phase HPLC or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., (R)-configuration) and functional group integrity, with aromatic protons (δ 7.2–8.5 ppm) and Boc tert-butyl signals (δ 1.2–1.4 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., C₁₆H₂₀ClN₅O₄ requires [M+H]⁺ 382.1175) .

- HPLC : Chiral HPLC distinguishes enantiomeric purity using columns like Chiralpak IA/IB .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

Q. What are the known biological targets of similar chloropyrimidine derivatives?

- Methodological Answer : Chloropyrimidines often inhibit kinases (e.g., EGFR, VEGFR) or interact with nucleic acid-binding proteins. For example:

- MK-0591 : A structurally related compound inhibits leukotriene biosynthesis via 5-lipoxygenase binding .

- Kinase Assays : Use fluorescence polarization or radiometric assays to evaluate target engagement .

Advanced Research Questions

Q. How can stereochemical integrity be ensured during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Employ (R)-configured starting materials (e.g., Boc-protected amino acids) .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium to control coupling stereochemistry .

- Validation : X-ray crystallography or circular dichroism (CD) verifies absolute configuration .

Q. What strategies resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Orthogonal Assays : Compare results from enzymatic (e.g., IC₅₀) vs. cellular (e.g., proliferation) assays to rule out off-target effects .

- Structural Analysis : Perform co-crystallization or molecular docking to confirm binding modes .

- Batch Variability : Test multiple synthetic batches for purity/stereochemical consistency .

Q. How are degradation products identified and mitigated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (80°C), light (UV), or acidic/basic conditions, then analyze via LC-MS .

- Common Degradants : Boc deprotection (mass shift –100 Da) or pyrimidine ring oxidation (e.g., hydroxylation) .

- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (pH 6–7) to formulations .

Q. What computational methods predict target interactions for this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with kinase crystal structures (PDB: 1M17) to map binding pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-protein complexes .

- QSAR Models : Correlate substituent effects (e.g., Cl vs. F) with bioactivity using Random Forest algorithms .

Q. How can reaction yields be optimized during scale-up?

- Methodological Answer :

- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ with ligands (e.g., XPhos) to improve coupling efficiency .

- Solvent Optimization : Replace DMF with toluene/EtOH mixtures to enhance solubility and reduce side reactions .

- Process Monitoring : Use inline FTIR or PAT tools to track reaction progress in real time .

Q. What methodologies validate the compound’s role in protein-templated reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.